molecular formula C10H8N2O4 B8556922 Methyl 2-(cyanomethyl)-4-nitrobenzoate

Methyl 2-(cyanomethyl)-4-nitrobenzoate

Cat. No.: B8556922
M. Wt: 220.18 g/mol
InChI Key: MDUATWMQJYFPPM-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)-4-nitrobenzoate is an aromatic ester featuring a nitro group at the para position (C4) and a cyanomethyl substituent at the ortho position (C2).

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 2-(cyanomethyl)-4-nitrobenzoate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-3-2-8(12(14)15)6-7(9)4-5-11/h2-3,6H,4H2,1H3

InChI Key

MDUATWMQJYFPPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares methyl 2-(cyanomethyl)-4-nitrobenzoate with structurally related benzoate esters, focusing on substituent effects:

Compound Name Substituent at C2 Substituent at C4 Molecular Weight Key Properties/Activities Reference
This compound Cyanomethyl (-CH2CN) Nitro (-NO2) ~236.18 (calc.) High electron-withdrawing character N/A
Methyl 2-bromo-4-nitrobenzoate Bromo (-Br) Nitro (-NO2) 274.02 Reactivity in SN2 reactions
Methyl 4-methoxybenzoate Methoxy (-OCH3) H 166.17 Strong antioxidant activity
Methyl 4-nitrobenzoate H Nitro (-NO2) 181.15 Intermediate in pharmaceuticals
Methyl 4-chlorobenzoate Chloro (-Cl) H 170.59 Moderate antioxidant activity
Methyl 4-methoxy-2-nitrobenzoate Methoxy (-OCH3) Nitro (-NO2) 211.17 Structural similarity score: 0.83

Key Observations :

Antioxidant Activity

Methyl 4-nitrobenzoate derivatives with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate higher antioxidant activity compared to methyl benzoate. For example:

  • Methyl 4-methoxybenzoate : Exhibits the strongest antioxidant activity (IC50 ~0.5 mg/mL) due to the electron-donating methoxy group stabilizing free radicals .
  • Methyl 4-chlorobenzoate : Shows moderate activity (IC50 ~1.2 mg/mL), attributed to the chloro group’s inductive effect .
  • Methyl 4-nitrobenzoate : Displays lower activity than methoxy analogs but higher than unsubstituted methyl benzoate, indicating nitro’s dual role as an electron-withdrawing and resonance-stabilizing group .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(cyanomethyl)-4-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Start with nitro-substituted benzoic acid derivatives. For example, methyl 4-nitrobenzoate can be functionalized via nucleophilic substitution using cyanomethylating agents (e.g., bromoacetonitrile) in the presence of a base like K₂CO₃ .
  • Step 2 : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.
  • Step 3 : Optimize temperature (80–100°C) and reaction time (12–24 hours) to balance yield and byproduct formation.
  • Key Data : Typical yields range from 40–65%, with purity >95% confirmed by HPLC .

Q. How do analytical techniques like NMR and X-ray crystallography confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Look for characteristic signals:
  • ¹H NMR : Nitro group deshields adjacent protons (δ 8.2–8.5 ppm). Cyanomethyl protons appear as a singlet at δ 3.8–4.0 ppm .
  • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; nitrile (C≡N) at δ 115–120 ppm .
  • X-ray Crystallography : Resolves spatial arrangement of functional groups. For example, nitro and cyanomethyl groups adopt a planar conformation with dihedral angles <20° .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

  • Methodology :

  • Solubility : Moderately soluble in chloroform, DMSO, and methanol; poorly soluble in water or hexane .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light due to nitro group sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodology :

  • Hypothesis Testing : Compare experimental data with computational predictions (DFT calculations) for electronic effects of substituents .
  • Case Study : If a methyl ester proton appears upfield, consider steric hindrance from the cyanomethyl group altering electron density .
  • Validation : Use high-resolution MS to rule out isotopic interference or impurities .

Q. What computational tools are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Software : Gaussian or ORCA for DFT studies. Optimize geometry using B3LYP/6-31G(d) basis set .
  • Reactivity Insights : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the ortho/para positions relative to the cyanomethyl group .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) due to ester and nitrile moieties .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

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